![molecular formula C20H27NO5S B13779775 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- CAS No. 68189-33-3](/img/structure/B13779775.png)
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a sulfonic acid group, a hydroxy group, and an amide linkage with a decyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids, amides, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in ionic interactions, while the hydroxy and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]- is unique due to its specific structural features, including the long decyl chain and the combination of sulfonic acid, hydroxy, and amide groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
68189-33-3 |
|---|---|
Molecular Formula |
C20H27NO5S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
7-(decanoylamino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H27NO5S/c1-2-3-4-5-6-7-8-9-20(23)21-16-10-11-18-15(12-16)13-17(14-19(18)22)27(24,25)26/h10-14,22H,2-9H2,1H3,(H,21,23)(H,24,25,26) |
InChI Key |
XMKRRRYSJWEMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


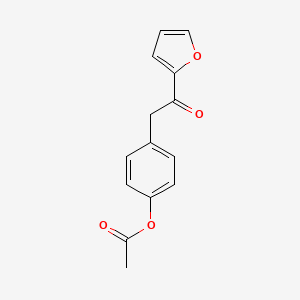
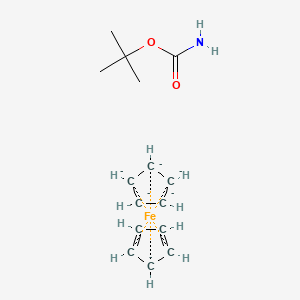
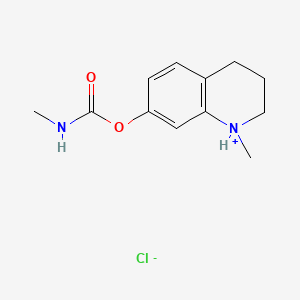
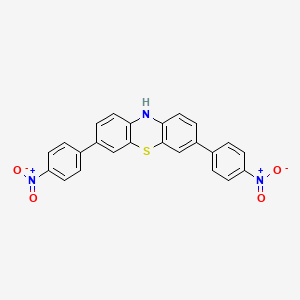
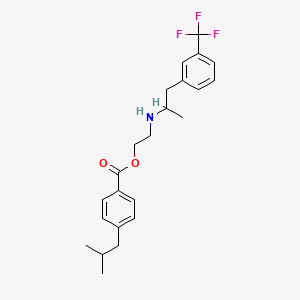
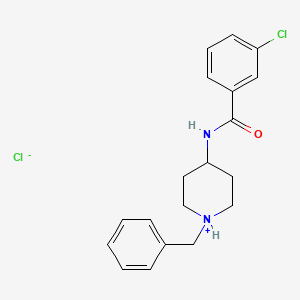
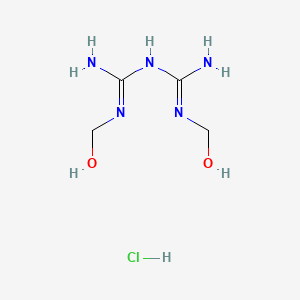
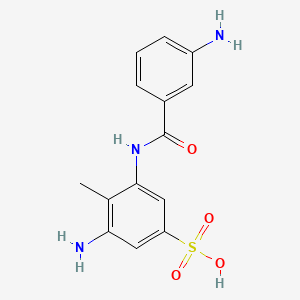


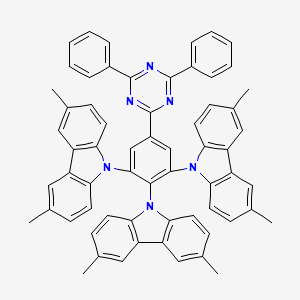
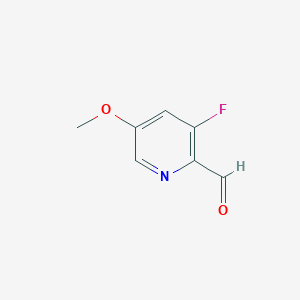
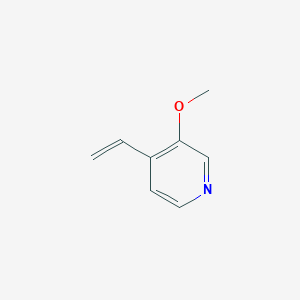
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
